1-(Hydroxymethyl)cyclohexanol

Beschreibung

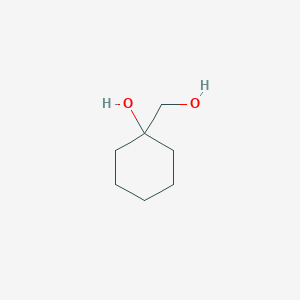

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(hydroxymethyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c8-6-7(9)4-2-1-3-5-7/h8-9H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGZGQDDKQNYZID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40290862 | |

| Record name | 1-(hydroxymethyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15753-47-6 | |

| Record name | 15753-47-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(hydroxymethyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(hydroxymethyl)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Hydroxymethyl Cyclohexanol

Established Synthetic Pathways and Mechanistic Considerations

Traditional routes to 1-(hydroxymethyl)cyclohexanol have primarily relied on the functional group transformation of readily available cyclic precursors, namely methylenecyclohexane (B74748) and cyclohexanone (B45756).

Dihydroxylation Approaches from Methylenecyclohexane

The direct conversion of methylenecyclohexane to this compound is achieved through dihydroxylation of the exocyclic alkene. This reaction involves the addition of two hydroxyl groups across the carbon-carbon double bond. brainly.in

One of the most common methods for this transformation is syn-dihydroxylation, which adds both hydroxyl groups to the same face of the double bond. brainly.in This can be accomplished using specific oxidizing agents. The reaction of methylenecyclohexane with osmium tetroxide (OsO₄), followed by a reductive workup with agents like sodium hydrogen sulfite, yields this compound. brainly.invaia.com A similar outcome can be achieved using cold, dilute potassium permanganate (B83412) (KMnO₄). pearson.com Both methods proceed through a cyclic intermediate (an osmate or manganate (B1198562) ester, respectively), which is subsequently hydrolyzed to give the cis-diol. ambeed.com

Table 1: Comparison of Reagents for syn-Dihydroxylation of Methylenecyclohexane

| Reagent System | Description | Key Features |

| Osmium Tetroxide (OsO₄) / N-Methylmorpholine N-oxide (NMO) | OsO₄ is used in catalytic amounts with a stoichiometric co-oxidant like NMO to regenerate it. | High yield and reliability, but OsO₄ is toxic and expensive. pearson.compearson.com |

| Potassium Permanganate (KMnO₄) | Used under cold, alkaline, and dilute conditions (Baeyer's test). | Less expensive than OsO₄, but can be prone to over-oxidation, leading to lower yields. pearson.com |

Cyclohexanone-Derived Synthetic Routes

Cyclohexanone serves as an alternative and widely used starting material for the synthesis of this compound. Conventional methods often involve a multi-step sequence. A classic, albeit less direct, route proceeds through the formation of a cyclohexanone cyanohydrin, which requires subsequent chemical transformations to convert the nitrile group into a hydroxymethyl group. orgsyn.org

A more direct and prominent approach involves the nucleophilic addition of a hydroxymethyl anion synthon to the carbonyl group of cyclohexanone. orgsyn.orgwikipedia.org This strategy directly installs the required carbon framework and, after a subsequent oxidation step, yields the target diol. This method represents a significant improvement over older, multi-step procedures.

Novel and Emerging Synthetic Strategies for this compound

Recent advancements in synthetic organic chemistry have focused on developing more efficient, selective, and sustainable methods for constructing molecules like this compound.

Development of Nucleophilic Hydroxymethylation Agents

A significant breakthrough in cyclohexanone-derived routes has been the development of specialized nucleophilic hydroxymethylating agents. orgsyn.org These reagents function as equivalents of the highly reactive and unstable hydroxymethyl anion (HOCH₂⁻). Among these, silylmethyl Grignard reagents have proven particularly effective. wikipedia.org

The (isopropoxydimethylsilyl)methyl Grignard reagent, specifically (isoPrO)Me₂SiCH₂MgCl, is a notable example. orgsyn.org This reagent adds efficiently to cyclohexanone to form an intermediate, 1-[(isopropoxydimethylsilyl)methyl]cyclohexanol. The crucial step is the subsequent oxidative cleavage of the carbon-silicon bond. This is typically achieved using hydrogen peroxide in the presence of a fluoride (B91410) source (like potassium fluoride) and a bicarbonate buffer. orgsyn.org This process, known as the Tamao-Kumada oxidation, converts the silyl (B83357) group into a hydroxyl group, furnishing the final product, this compound, in good yield. orgsyn.org This two-step procedure from cyclohexanone is highly efficient, with reported yields around 77%. orgsyn.org

Table 2: Key Steps in Nucleophilic Hydroxymethylation Route

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Grignard Reaction | Cyclohexanone, (isopropoxydimethylsilyl)methyl chloride, Magnesium (Mg) in THF | 1-[(Isopropoxydimethylsilyl)methyl]cyclohexanol orgsyn.org |

| 2 | Oxidation | Hydrogen peroxide (H₂O₂), Potassium fluoride (KF), Potassium hydrogen carbonate (KHCO₃) in THF/Methanol (B129727) | This compound orgsyn.org |

Regioselective and Stereoselective Synthesis Methodologies

Regioselectivity refers to the control of which position in a molecule reacts. In the synthesis of this compound from either methylenecyclohexane or cyclohexanone, the regioselectivity is inherently defined by the starting material. The dihydroxylation occurs at the two carbons of the C=C double bond, and the nucleophilic attack occurs at the single carbonyl carbon, both leading exclusively to the desired 1,1-disubstituted cyclohexyl core. vaia.comrsc.org

Stereoselectivity, the control of the spatial orientation of atoms, is a key consideration in modern synthesis. mdpi.comnih.gov However, the target molecule, this compound, is achiral and possesses a plane of symmetry. Therefore, enantioselective synthesis to produce a single enantiomer is not applicable. The primary stereochemical consideration is the syn-addition in the dihydroxylation of methylenecyclohexane, which establishes the relative orientation of the two hydroxyl groups, but does not create a chiral center in the final product. brainly.in

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic and biocatalytic methods leverage the high selectivity of enzymes to perform specific chemical transformations, often under mild, environmentally friendly conditions. chemrxiv.orgresearchgate.net While specific biocatalytic routes for the direct synthesis of this compound are not widely documented, established enzymatic reactions could be hypothetically applied.

For instance, a biocatalytic hydroxylation reaction could potentially be employed. chemrxiv.org More plausibly, a chemoenzymatic strategy could involve the enzymatic resolution of a chiral precursor. If a related chiral intermediate were synthesized as a racemic mixture, a lipase (B570770) could be used to selectively acylate one enantiomer, allowing for the separation of the two and subsequent conversion of the desired enantiomer to the target molecule. Another potential biocatalyst is cyclohexanone monooxygenase, which is known to catalyze Baeyer-Villiger oxidations and could be applied to a precursor molecule in a multi-step synthetic plan. These approaches combine the precision of biocatalysis with the practicality of traditional organic chemistry. metu.edu.tr

Reaction Mechanisms and Reactivity of 1 Hydroxymethyl Cyclohexanol

Mechanistic Studies of Hydroxyl Group Transformations

The presence of two hydroxyl groups with different steric and electronic environments on the same cyclohexane (B81311) ring allows for selective transformations under controlled conditions. The primary hydroxyl group is generally more accessible for reactions, while the tertiary hydroxyl group is more sterically hindered but can be involved in reactions proceeding through carbocation intermediates.

The esterification of 1-(hydroxymethyl)cyclohexanol can proceed through several pathways, with the selectivity for mono- or di-esterification depending on the reaction conditions and the nature of the acylating agent. Due to the higher reactivity of the primary hydroxyl group, mono-esterification is expected to occur preferentially at this position.

One common method for esterification is the Steglich esterification, which utilizes a carboxylic acid and a carbodiimide, often in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). rsc.org The reaction is believed to proceed through an O-acylisourea intermediate, which can then form a symmetrical anhydride (B1165640) of the carboxylic acid before acylating the alcohol. rsc.org For diols like this compound, kinetic resolution can be achieved through enantioselective Steglich reactions, allowing for the separation of enantiomers. rsc.org

The general mechanism for acid-catalyzed esterification involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, dehydration, and deprotonation to yield the ester. In the case of this compound, the primary alcohol is the more likely nucleophile in the initial step.

Table 1: Factors Influencing the Esterification of Diols

| Factor | Influence on Reaction |

| Catalyst | Can control selectivity (chemo- and enantio-) and reaction rate. Examples include DMAP, NHCs, and acid catalysts. rsc.orgacs.orgnih.gov |

| Solvent | Affects solubility of reactants and can influence catalyst activity and selectivity. ntu.edu.sg |

| Temperature | Can impact reaction rate and, in some cases, selectivity. ntu.edu.sg |

| Acylating Agent | The structure and reactivity of the carboxylic acid or its derivative will determine the rate of reaction. |

| Stoichiometry | The ratio of acylating agent to diol can be controlled to favor mono- or di-esterification. |

This table provides a generalized overview based on studies of diol esterification.

Etherification of this compound can be achieved through methods such as the Williamson ether synthesis. byjus.commasterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of one of the hydroxyl groups to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. byjus.comwikipedia.org Given the greater acidity and lower steric hindrance of the primary alcohol, selective mono-etherification at this position is feasible by using one equivalent of a strong base followed by the alkyl halide.

Kinetic resolution of diols can also be achieved through etherification reactions catalyzed by chiral phosphoric acids. chemistryviews.org This method allows for the synthesis of enantioenriched diols and their ether derivatives. The stereoselectivity in such reactions is thought to arise from a chiral ion-pair intermediate. chemistryviews.org While specific kinetic data for this compound is not available, studies on the etherification of other long-chain and branched alcohols have shown that the reaction rates and selectivity are influenced by the alcohol structure. osti.gov

The dehydration of this compound can proceed via different pathways, primarily influenced by the reaction conditions, particularly the acid catalyst used. One significant pathway is the pinacol (B44631) rearrangement, a characteristic reaction of 1,2-diols. chemistrylearner.commasterorganicchemistry.com This rearrangement is catalyzed by acid and involves the protonation of one of the hydroxyl groups, followed by the loss of water to form a carbocation. masterorganicchemistry.comlscollege.ac.in In the case of this compound, protonation of the tertiary hydroxyl group would lead to a more stable tertiary carbocation. Subsequent migration of a group from the adjacent carbon to the carbocation center results in a rearranged product.

The pinacol rearrangement of this compound can lead to the formation of cycloheptanone (B156872) through ring expansion. slideshare.net This occurs when a carbon from the cyclohexane ring migrates to the adjacent carbocation center. Alternatively, migration of the hydroxymethyl group could occur. The migratory aptitude of different groups generally follows the order: hydride > phenyl > tertiary alkyl > secondary alkyl > methyl. lscollege.ac.in

Another possible dehydration pathway involves the formation of an alkene. For instance, dehydration of this compound can yield cyclohexene. brainly.com This process typically involves heating in the presence of a strong acid catalyst. brainly.com The mechanism likely involves protonation of a hydroxyl group, elimination of water to form a carbocation, and subsequent loss of a proton from an adjacent carbon to form the double bond.

Table 2: Potential Products from the Dehydration of this compound

| Product | Reaction Pathway |

| Cycloheptanone | Pinacol Rearrangement (Ring Expansion) slideshare.net |

| Cyclohexene | Elimination/Dehydration brainly.com |

| 1-Formyl-1-methylcyclopentane | Pinacol Rearrangement (with ring contraction) |

| Spiro[2.5]octan-1-ol | Intramolecular cyclization (less common) |

This table outlines plausible products based on established reaction mechanisms for diols.

Etherification Reaction Pathways and Kinetics

Oxidative Transformations of this compound

The oxidation of this compound can lead to a variety of products, depending on the oxidizing agent and the reaction conditions. The presence of both a primary and a tertiary alcohol allows for potential selectivity in the oxidation process.

The primary alcohol group in this compound can be selectively oxidized to an aldehyde or a carboxylic acid, while the tertiary alcohol is generally resistant to oxidation under mild conditions. libretexts.org The selective oxidation of the primary alcohol would yield 1-hydroxycyclohexanecarbaldehyde (B13599498). evitachem.com This transformation can be achieved using a variety of oxidizing agents. However, attempts at the chemoselective oxidation of 4-(hydroxymethyl)cyclohexanol have been reported to result in a complex mixture of unidentified products, indicating that achieving high selectivity can be challenging. lookchem.com

The oxidation of diols can sometimes lead to oxidative cleavage of the C-C bond between the two hydroxyl groups, particularly with reagents like lead tetraacetate or periodic acid. rajdhanicollege.ac.in This would result in the formation of two separate carbonyl-containing fragments.

In some cases, the oxidation of a diol can proceed with the formation of a single ketone product. For example, the oxidation of certain complex polyols has shown remarkable selectivity for one of many hydroxyl groups. nih.gov The selectivity can be influenced by factors such as steric hindrance and the electronic properties of the different hydroxyl groups. nih.gov

The kinetics of diol oxidation have been studied using various oxidizing agents. ias.ac.inresearchgate.netias.ac.in In many cases, the reaction exhibits Michaelis-Menten type kinetics with respect to the diol concentration. ias.ac.inresearchgate.netias.ac.in This suggests the formation of a pre-equilibrium complex between the diol and the oxidizing agent, which then decomposes in the rate-determining step to form the products. ias.ac.inias.ac.in

The rate law for such a mechanism is given by: Rate = k₂K[Diol][Oxidant] / (1 + K[Diol]) ias.ac.inias.ac.in

Where K is the formation constant of the complex and k₂ is the rate constant for its decomposition. ias.ac.inias.ac.in By studying the reaction at different temperatures, the thermodynamic parameters for the complex formation (ΔH and ΔS) and the activation parameters for the decomposition step (Ea) can be determined. ias.ac.inias.ac.in

Studies on the oxidation of various diols have provided insights into the thermodynamic and activation parameters of these processes.

Table 3: Kinetic and Thermodynamic Parameters for the Oxidation of Diols (General Examples)

| Diol | Oxidant | K (dm³ mol⁻¹) | ΔH (kJ mol⁻¹) | ΔS (J mol⁻¹ K⁻¹) | Ea (kJ mol⁻¹) |

| Ethanediol | PHPB | Value | Value | Value | Value |

| Propane-1,2-diol | PHPB | Value | Value | Value | Value |

| Butane-1,3-diol | BTMAB | Value | Value | Value | Value |

This table is illustrative and based on data from studies on various diols with different oxidants (PHPB: Pyridinium Hydrobromide Perbromide; BTMAB: Benzyltrimethylammonium Tribromide). ias.ac.inias.ac.in Specific values for this compound are not available in the provided search results.

The solvent can also play a significant role in the kinetics of diol oxidation. For instance, an increase in the water content of the solvent has been observed to increase the rate of oxidation, primarily by affecting the rate constant for the decomposition of the intermediate complex. ias.ac.in

Catalytic Oxidation Mechanism Investigations

The catalytic oxidation of this compound, a geminal diol, is a complex process with multiple potential pathways depending on the catalyst and reaction conditions. While specific mechanistic studies on this exact compound are not extensively documented, insights can be drawn from research on related diols and alcohol oxidation systems. The primary oxidation products are typically hydroxy ketones, lactones, or dicarboxylic acids resulting from ring cleavage.

One plausible pathway involves the selective oxidation of the primary alcohol to an aldehyde, which can then exist in equilibrium with its intramolecular hemiacetal, a lactol. This lactol intermediate can be further oxidized to the corresponding ε-caprolactone. This type of transformation is well-documented for the biocatalytic oxidative lactonization of diols using alcohol dehydrogenases (ADHs). nih.gov The mechanism proceeds via a double oxidation process where the enzyme first oxidizes the primary alcohol to an aldehyde, which cyclizes to the more stable lactol, followed by a second enzymatic oxidation to the lactone. nih.gov

Transition-metal catalyzed oxidations offer another route. A common mechanism for these reactions involves the formation of a metal alkoxide intermediate, followed by β-hydride abstraction. stanford.edu For diols, chelation to the metal center can be a critical step for effective oxidation. stanford.edu In the case of this compound, a tandem oxidation process is conceivable, similar to the conversion of cyclohexanol (B46403) to ε-caprolactone using a 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) catalyst. researchgate.net This would involve initial oxidation to 1-hydroxycyclohexanecarbaldehyde, followed by a Baeyer-Villiger-type oxidation of the corresponding ketone form to yield a lactone.

Computational studies on the gas-phase oxidation of simple gem-diols by hydroxyl radicals and molecular oxygen suggest a radical-based mechanism. nih.govacs.org This process is initiated by the abstraction of a hydrogen atom, followed by the rapid addition of O₂ to form a peroxy radical adduct. This key intermediate then undergoes a unimolecular reaction via a proton-coupled electron transfer (PCET) mechanism to yield an organic acid and a hydroperoxyl radical (HO₂). nih.govacs.org While these conditions are more relevant to atmospheric chemistry, they highlight the intrinsic reactivity of the gem-diol functional group.

The table below summarizes potential catalytic systems and the mechanistic pathways investigated for analogous diol oxidations.

| Catalyst System | Substrate Type | Proposed Mechanism/Key Intermediates | Product Type |

| Alcohol Dehydrogenase (ADH) | 1,4- and 1,5-diols | Double oxidation via an aldehyde/lactol intermediate. nih.gov | Lactone |

| [(neocuproine)Pd(OAc)]₂(OTf)₂ | Vicinal diols | Chelation of the diol to the Palladium center is required for effective oxidation. stanford.edu | α-Hydroxyketone |

| TEMPO / Peroxyacids | Secondary Alcohols | Tandem oxidation involving initial alcohol oxidation to a ketone, followed by Baeyer-Villiger oxidation. researchgate.net | Lactone |

| OH radical / O₂ (Gas Phase) | Geminal diols | Radical abstraction, formation of a geminal diol peroxy adduct (R-C(OO)(OH)₂), followed by a PCET reaction. nih.govacs.org | Carboxylic Acid |

| Boronic Acid / DBI | Vicinal diols | Formation of a boronate ester intermediate, followed by nucleophilic attack on an in situ generated Br⁺ species. rsc.org | α-Hydroxyketone |

Reduction Chemistry and Product Profiles

The reduction of this compound involves the transformation of its two hydroxyl groups. As alcohols are generally resistant to direct reduction, these reactions typically require harsh conditions and proceed via hydrogenolysis, where a carbon-oxygen bond is cleaved and replaced with a carbon-hydrogen bond. The specific products formed depend significantly on the catalyst and reaction conditions employed.

Drawing parallels from the hydrogenolysis of related cyclic alcohols, several potential products can be anticipated. For instance, the hydrogenolysis of methylcyclohexanol to methylcyclohexane (B89554) is known to occur over dual-function catalysts that possess both dehydration (solid acid) and hydrogenation (metal) capabilities. google.com Applying this to this compound, a plausible reaction pathway would involve dehydration to form intermediates like methylenecyclohexanol or cyclohexanecarbaldehyde, followed by hydrogenation of the double bond or carbonyl group and subsequent hydrogenolysis of the remaining hydroxyl group.

Potential reduction products under different hypothetical conditions are outlined below:

Cyclohexylmethanol: This would result from the selective hydrogenolysis of the tertiary hydroxyl group while retaining the primary hydroxymethyl group.

1-Methylcyclohexanol: This product would arise from the selective hydrogenolysis of the primary hydroxyl group, which is generally more challenging.

Methylcyclohexane: Complete hydrogenolysis of both hydroxyl groups would lead to the formation of this saturated hydrocarbon. This would likely require the most aggressive conditions, such as high temperatures and pressures over a potent hydrogenolysis catalyst (e.g., a noble metal on an acidic support). google.com

Cyclohexanemethanol: The reduction of related compounds like 2-hydroxymethylcyclohexanol (B1276947) can yield cyclohexanemethanol, suggesting that skeletal rearrangements or different hydrogenolysis pathways could be possible.

The table below details the potential reduction products and the types of catalytic systems that could facilitate their formation.

| Potential Product | Functional Group Transformation | Plausible Catalyst System |

| Cyclohexylmethanol | Selective hydrogenolysis of tertiary -OH | Heterogeneous metal catalyst (e.g., Pd, Pt, Ni) on a neutral or basic support |

| 1-Methylcyclohexanol | Selective hydrogenolysis of primary -OH | Requires highly selective catalyst system, potentially involving protecting group strategies |

| Methylcyclohexane | Complete hydrogenolysis of both -OH groups | Dual-function catalyst (e.g., Pt/solid acid) under high temperature and pressure. google.com |

Photochemical Reaction Dynamics and Mechanisms

The photochemistry of cyclohexanone (B45756), a structurally related cyclic carbonyl compound, is known to proceed via an n→π* transition upon UV irradiation. uci.edu This excitation is often followed by a rapid ring-opening via cleavage of the Cα-C bond, leading to the formation of various diradical intermediates. uci.edu Although this compound lacks a carbonyl chromophore, high-energy UV light could induce homolytic cleavage of C-C or C-O bonds. Cleavage of the C-C bond between the quaternary carbon and the hydroxymethyl group would generate a cyclohexanol radical and a hydroxymethyl radical.

Studies on the photosensitized degradation of cyclohexanol have shown that in the presence of species like Fe(III), irradiation can induce oxidation to form cyclohexanone and other degradation products. researchgate.net A similar photosensitized oxidation of this compound could lead to the formation of 1-hydroxycyclohexanecarbaldehyde or other oxidized species.

Furthermore, research into the photochemical reactions of vicinal diols has demonstrated that they can undergo pinacol-type rearrangements through cation intermediates upon irradiation. acs.orgnih.gov While this compound is a geminal diol, the possibility of radical-cation formation and subsequent rearrangement under photochemical conditions cannot be entirely ruled out. The aqueous-phase photochemical oxidation of diols by hydroxyl radicals is also a known degradation pathway, leading to highly oxygenated products. mdpi.com

The table below outlines hypothetical photochemical reaction pathways for this compound based on analogous systems.

| Reaction Type | Initiator / Conditions | Potential Intermediates | Potential Products | Analogous System |

| C-C Bond Cleavage | Direct UV Photolysis (short λ) | Cyclohexanol radical, hydroxymethyl radical | Cyclohexanol, Formaldehyde | General alkane photolysis |

| C-O Bond Cleavage | Direct UV Photolysis (short λ) | Hydroxycyclohexylmethyl radical, hydroxyl radical | Aldehydes, rearranged products | Alcohol photolysis |

| Photosensitized Oxidation | Sensitizer (e.g., Fe(III), quinones), light (UV/Vis) | Radical cations, carbon-centered radicals | 1-Hydroxycyclohexanecarbaldehyde, further oxidation products | Photosensitized degradation of cyclohexanol. researchgate.net |

| Photochemical Rearrangement | UV Irradiation | Cation intermediates | Rearranged ketones or aldehydes | Photochemical pinacol rearrangement of vic-diols. acs.orgnih.gov |

Derivatization and Functionalization Strategies of 1 Hydroxymethyl Cyclohexanol

Design and Synthesis of Novel 1-(Hydroxymethyl)cyclohexanol Derivatives

The synthesis of this compound itself is often achieved through methods such as the nucleophilic hydroxymethylation of cyclohexanone (B45756). orgsyn.org One established procedure involves reacting cyclohexanone with a (isopropoxydimethylsilyl)methyl Grignard reagent, followed by oxidation, to yield the target diol. orgsyn.orgjst.go.jp This foundational compound serves as a starting point for a multitude of derivatives, designed by introducing additional functional groups or modifying the cyclohexane (B81311) ring.

The design of novel derivatives often targets specific applications, such as pharmaceuticals or materials science, by incorporating functionalities like amines, halogens, or alkynes. The synthesis of these complex molecules relies on multi-step reaction sequences where the strategic manipulation of the hydroxyl groups is key.

For instance, fluorinated analogs have been synthesized to create building blocks for more complex fluorinated compounds. The synthesis of 4,4-Difluoro-1-(hydroxymethyl)cyclohexan-1-ol (B1530446) begins with a cyclohexanone derivative, which is first fluorinated and then subjected to hydroxymethylation. Similarly, amino-functionalized derivatives can be prepared. The synthesis of trans-4-(Boc-amino)-1-(hydroxymethyl)cyclohexanol involves protecting the amino group of trans-4-aminocyclohexanol (B47343) with a tert-butoxycarbonyl (Boc) group before introducing the hydroxymethyl functionality.

A summary of synthetic approaches for various derivatives is presented below.

| Derivative | Starting Material(s) | Key Reaction Steps | Reference |

|---|---|---|---|

| This compound | Cyclohexanone | Nucleophilic addition of a hydroxymethyl anion synthon (e.g., from a silylmethyl Grignard reagent) followed by oxidation. | orgsyn.orgjst.go.jp |

| 4,4-Difluoro-1-(hydroxymethyl)cyclohexan-1-ol | Cyclohexanone derivative | Fluorination (e.g., with DAST), followed by reduction and hydroxymethylation. | |

| trans-4-(Boc-amino)-1-(hydroxymethyl)cyclohexanol | trans-4-Aminocyclohexanol | Boc-protection of the amino group, followed by functionalization to introduce the hydroxymethyl group. | |

| cis-2-Hydroxymethyl-1-methyl-1-cyclohexylamine (B13710421) | Cyclohexanone | Hydroxymethylation, methylation, and reductive amination. | |

| 1-(3-Hydroxy-1-propynyl)cyclohexanol | Cyclohexanone, Propargyl alcohol | Nucleophilic addition of propargyl alcohol to cyclohexanone. |

Functionalization for Polymer and Material Precursors

This compound and its derivatives are valuable precursors in materials science and polymer chemistry. lookchem.com The two hydroxyl groups can act as points for polycondensation or as sites for attaching polymerizable moieties, leading to the formation of polyesters, polyethers, and other polymers with tailored properties.

The structural analogue, 1,4-cyclohexanedimethanol (B133615) (CHDM), is a widely used comonomer in the production of polyesters, most notably glycol-modified polyethylene (B3416737) terephthalate (B1205515) (PETG). wikipedia.org The inclusion of the cyclohexane ring from CHDM into the polymer backbone enhances properties such as strength, clarity, and solvent resistance. wikipedia.org Similarly, this compound can be harnessed to create innovative materials. lookchem.com Its bifunctionality allows for the creation of cross-linked networks or the synthesis of star-shaped polymers. core.ac.uk

Functionalization of the hydroxyl groups can yield monomers for various polymerization techniques. For example, esterification with acryloyl chloride would produce a diacrylate monomer suitable for free-radical polymerization, creating highly cross-linked materials. The vinyl ether derivative, Cyclohexane-1,4-dimethanolmonovinylether, is another related monomer used in polymer synthesis through cationic or free-radical mechanisms. smolecule.com These polymers find use in adhesives and coatings. smolecule.com

| Monomer/Precursor | Polymer Type | Potential Application | Reference |

|---|---|---|---|

| This compound | Polyesters, Polyethers | Specialty polymers, coatings, resins. | lookchem.com |

| 1,4-Cyclohexanedimethanol (CHDM) | Polyesters (e.g., PETG) | Plastic bottles, fibers, packaging materials. | wikipedia.org |

| Cyclohexane-1,4-dimethanolmonovinylether | Vinyl polymers | Adhesives, pharmaceutical intermediates. | smolecule.com |

Multi-functionalization and Tandem Reaction Applications

The synthesis of complex molecules from simple precursors often requires multiple chemical transformations. Multi-functionalization involves the sequential or simultaneous introduction of several functional groups. Tandem, or cascade, reactions are highly efficient processes where multiple bond-forming events occur in a single pot without isolating intermediates.

The synthesis of cis-2-hydroxymethyl-1-methyl-1-cyclohexylamine from cyclohexanone is a prime example of multi-functionalization, involving hydroxymethylation, methylation, and reductive amination in a sequence. Such strategies are central to building molecular complexity.

Tandem reactions involving this compound or its formation are also of significant interest. For example, a one-pot photohydroxymethylation of ketones using methanol (B129727) can lead to the synthesis of vicinal syn-diols, demonstrating a dual C(sp³)-H bond functionalization. lookchem.com Another related concept is the one-pot biocatalytic synthesis of nylon monomers from cyclohexanol (B46403), which utilizes a multi-enzyme cascade within engineered E. coli to produce 6-aminohexanoic acid and ε-caprolactam. rsc.org This highlights the power of tandem processes for efficient chemical production.

Strategies for Selective Functional Group Interconversion

Given that this compound is a diol with a primary and a tertiary alcohol, achieving selective reactions at one hydroxyl group while leaving the other untouched is a common challenge in its derivatization. escholarship.org Chemoselectivity is therefore a critical aspect of its chemistry. numberanalytics.com Strategies for selective functional group interconversion often rely on the inherent differences in reactivity between the two hydroxyl groups or the use of protecting groups.

Protecting Group Strategies: To achieve selective modification, one of the hydroxyl groups can be temporarily "masked" with a protecting group. pressbooks.pub The less sterically hindered primary alcohol can often be selectively protected over the tertiary one. For example, reaction with a bulky silyl (B83357) chloride like tert-butyldimethylsilyl chloride (TBDMSCl) would likely favor protection of the primary hydroxyl. After performing a reaction on the unprotected tertiary alcohol, the protecting group can be removed under specific conditions. In derivatives containing other reactive sites, such as the amino group in trans-4-(Boc-amino)-1-(hydroxymethyl)cyclohexanol, the Boc group serves to protect the amine during subsequent reactions.

Chemoselective Reagents: The choice of reagents is crucial for controlling selectivity. numberanalytics.com For oxidation, certain reagents can differentiate between primary and secondary/tertiary alcohols. For example, some catalytic systems based on ruthenium have shown selectivity for oxidizing secondary alcohols over primary ones in complex polyols. escholarship.org Conversely, reagents like TEMPO can selectively oxidize primary alcohols to aldehydes. numberanalytics.com

In the case of reduction, the choice of hydride reagent can be significant. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce a wide range of functional groups, milder agents like sodium borohydride (B1222165) (NaBH₄) are more selective, typically reducing aldehydes and ketones without affecting esters or carboxylic acids that might be present on a derivative. libretexts.orglibretexts.org

| Transformation | Target Functional Group | Strategy/Reagent | Outcome | Reference |

|---|---|---|---|---|

| Protection | Primary -OH | Bulky silyl ethers (e.g., TBDMSCl) | Selective protection of the primary alcohol, allowing reaction at the tertiary site. | pressbooks.pub |

| Oxidation | Primary -OH | TEMPO-based reagents | Selective oxidation to an aldehyde, leaving the tertiary alcohol intact. | numberanalytics.com |

| Oxidation | Secondary -OH (in related polyols) | Ru-based transfer hydrogenation catalysts | Selective oxidation of a secondary alcohol over a primary one. | escholarship.org |

| Reduction (on a derivative) | Aldehyde/Ketone | Sodium Borohydride (NaBH₄) | Selective reduction of a carbonyl group in the presence of less reactive groups like esters. | libretexts.orglibretexts.org |

Advanced Spectroscopic Characterization and Structural Analysis of 1 Hydroxymethyl Cyclohexanol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Conformational Analysis

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. For 1-(Hydroxymethyl)cyclohexanol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals, confirming the molecular structure and offering insights into its conformational dynamics.

Proton (¹H) NMR Spectroscopic Investigations

The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of different types of protons and their neighboring environments. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the cyclohexyl ring protons, the hydroxymethyl protons, and the hydroxyl protons are observed.

A notable experimental result for this compound provides the following assignments: the ten protons of the cyclohexane (B81311) ring appear as a broad multiplet between δ 1.25 and 1.70 ppm. Current time information in 小県郡, JP. The protons of the primary alcohol's hydroxymethyl group (CH₂OH) are observed as a doublet at approximately δ 3.45 ppm with a coupling constant (J) of 6 Hz. Current time information in 小県郡, JP. The coupling is due to the adjacent hydroxyl proton. The two hydroxyl protons themselves present distinct signals; the tertiary hydroxyl proton appears as a singlet at δ 2.12 ppm, while the primary hydroxyl proton is a triplet at δ 2.37 ppm, also with a J value of 6 Hz, confirming its coupling to the CH₂ group. Current time information in 小県郡, JP.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|---|

| 1.25–1.70 | broad m | 10H | - | Cyclohexane ring protons ((CH₂)₅) |

| 2.12 | s | 1H | - | Tertiary OH |

| 2.37 | t | 1H | 6 | Primary OH |

| 3.45 | d | 2H | 6 | CH₂OH |

Source: Organic Syntheses, 300 MHz, CDCl₃ Current time information in 小県郡, JP.

Carbon-13 (¹³C) NMR Spectroscopic Investigations

The quaternary carbon of the cyclohexyl ring to which the hydroxyl and hydroxymethyl groups are attached (C1) would be expected to resonate at a lower field (estimated around 70-75 ppm) due to the deshielding effect of the two oxygen atoms. The carbon of the hydroxymethyl group (CH₂OH) would likely appear in the range of 60-65 ppm. The remaining five carbons of the cyclohexane ring would produce signals in the aliphatic region, typically between 20 and 40 ppm. The symmetry of the molecule will influence the exact number and chemical shifts of these signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~72 | C-OH (quaternary) |

| ~63 | CH₂OH |

| ~35 | Cyclohexane C2/C6 |

| ~25 | Cyclohexane C3/C5 |

Two-Dimensional (2D) NMR Techniques for Complex Data Analysis

To unambiguously assign all proton and carbon signals and to elucidate the connectivity of the molecule, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment on this compound would reveal correlations between protons that are coupled to each other, typically over two or three bonds. For instance, strong cross-peaks would be expected between the protons of the hydroxymethyl group (δ ~3.45 ppm) and the primary hydroxyl proton (δ ~2.37 ppm). Furthermore, complex correlation networks would be observed within the broad multiplet of the cyclohexane ring protons (δ ~1.25-1.70 ppm), helping to trace the connectivity around the ring.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with their directly attached carbon atoms. An HSQC spectrum would definitively link the proton signal at δ ~3.45 ppm to the hydroxymethyl carbon signal (~63 ppm). It would also correlate the various proton signals within the δ 1.25-1.70 ppm range to their corresponding carbon signals in the cyclohexane ring, greatly aiding in the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons. For this compound, the HMBC spectrum would show a correlation between the hydroxymethyl protons (δ ~3.45 ppm) and the quaternary carbon C1 (δ ~72 ppm). Protons on the cyclohexane ring at C2 and C6 would also show correlations to C1, confirming the substitution pattern.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Intermolecular Interactions

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is dominated by features characteristic of its alcohol functional groups.

A key feature is a very strong and broad absorption band observed in the region of 3700–3020 cm⁻¹. Current time information in 小県郡, JP. This is characteristic of the O-H stretching vibration of the hydroxyl groups and its broadness is a clear indication of intermolecular hydrogen bonding between the molecules in the solid state. The spectrum also shows strong, sharp peaks for C-H stretching vibrations of the cyclohexane and hydroxymethyl groups at 2920 and 2845 cm⁻¹. Current time information in 小県郡, JP. The C-O stretching vibrations for the primary and tertiary alcohols would be expected in the fingerprint region, typically between 1200 and 1000 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3700–3020 | Strong, Broad | O-H Stretching (Hydrogen-bonded) |

| 2920 | Strong | C-H Stretching (sp³ C-H) |

| 2845 | Strong | C-H Stretching (sp³ C-H) |

Source: Organic Syntheses, KBr Pellet Current time information in 小県郡, JP.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Characterization

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in confirming its structure. For this compound, electron ionization (EI) mass spectrometry shows a molecular ion (M⁺) peak, although it can be of low intensity.

The high-resolution mass spectrum confirms the molecular formula C₇H₁₄O₂ with a calculated mass of 130.0992 and a found mass of 130.0969. Current time information in 小県郡, JP. The low-resolution mass spectrum shows a molecular ion peak at an m/z of 130 with a very low relative intensity (0.3%). Current time information in 小県郡, JP. The base peak, with 100% relative intensity, is observed at m/z 99. Current time information in 小県郡, JP. This major fragment corresponds to the loss of the hydroxymethyl group (•CH₂OH, 31 amu). Another significant fragment is seen at m/z 81, which corresponds to the subsequent loss of a water molecule (H₂O, 18 amu) from the [M-CH₂OH]⁺ fragment. Current time information in 小県郡, JP.

Table 4: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 130 | 0.3 | [C₇H₁₄O₂]⁺ (Molecular Ion) |

| 99 | 100 | [M - CH₂OH]⁺ |

| 81 | 67 | [M - CH₂OH - H₂O]⁺ |

Source: Organic Syntheses, 24 eV Current time information in 小県郡, JP.

Advanced Vibrational Spectroscopic Techniques (e.g., Raman, ATR-FTIR)

While standard IR spectroscopy provides crucial data, advanced vibrational techniques can offer complementary information.

Raman Spectroscopy: Raman spectroscopy, which measures scattered light, is particularly sensitive to non-polar bonds. For this compound, the C-C stretching vibrations within the cyclohexane ring would be expected to produce strong signals in the Raman spectrum, providing information about the ring's conformation. The symmetric C-H stretching vibrations would also be prominent. Since O-H bonds are highly polar, the O-H stretching band would be weak in the Raman spectrum, in contrast to its strong appearance in the IR spectrum. This complementarity is a hallmark of vibrational spectroscopy.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: ATR-FTIR is a convenient technique that allows for the analysis of solid or liquid samples with minimal preparation. An ATR-FTIR spectrum of this compound would be largely similar to the traditional KBr pellet IR spectrum, showing the characteristic broad O-H and sharp C-H stretching bands. The advantage of ATR-FTIR lies in its ease of use and the ability to analyze the sample in its native state, which can be particularly useful for studying intermolecular interactions like hydrogen bonding without the potential artifacts from sample preparation.

X-ray Diffraction and Crystal Structure Determination

A comprehensive search of scientific literature and crystallographic databases indicates that a complete, publicly available single-crystal X-ray diffraction study for this compound has not been reported. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and specific atomic coordinates, remain undetermined for this specific compound.

While a definitive crystal structure for this compound is not available, the principles of X-ray crystallography provide a framework for how its solid-state structure could be elucidated. X-ray diffraction analysis is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such a study would provide invaluable information on the molecule's conformation, including the orientation of the hydroxymethyl and hydroxyl groups relative to the cyclohexane ring, as well as details on intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

For context, crystallographic studies on closely related cyclohexanol (B46403) derivatives have been performed. For instance, studies on cyclohexanol itself have revealed complex polymorphic behavior, with different crystal structures and space groups (such as cubic, tetragonal, and monoclinic) being stable under various temperature and pressure conditions. researchgate.net The conformation of the cyclohexane ring, typically a chair form, and the equatorial or axial positioning of the hydroxyl group are key features determined in these studies. researchgate.net Similarly, the crystal structure of derivatives like 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanol (B1581996) has been determined, revealing a slightly twisted chair conformation for the six-membered ring and a network of intermolecular hydrogen bonds stabilizing the crystal packing. researchgate.net

A future X-ray crystallographic analysis of this compound would be anticipated to reveal the preferred conformation of the cyclohexane ring and the stereochemical relationship between the geminal hydroxyl and hydroxymethyl substituents. It would also elucidate the hydrogen-bonding network, which is expected to be a dominant feature of its solid-state structure, influencing properties such as melting point and solubility. The collection of diffraction data from a suitable single crystal would allow for the calculation of the unit cell parameters and the assignment of the space group, which describes the symmetry of the crystal lattice. Subsequent structure solution and refinement would yield a detailed model of the molecule, including precise bond lengths and angles.

Although no experimental crystallographic data for this compound can be presented, a hypothetical data table is provided below to illustrate the type of information that would be obtained from such an analysis.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | e.g., 10.5 |

| b (Å) | e.g., 8.2 |

| c (Å) | e.g., 12.1 |

| α (°) | 90 |

| β (°) | e.g., 95.5 |

| γ (°) | 90 |

| Volume (ų) | e.g., 1035 |

| Z | e.g., 4 |

| Calculated Density (g/cm³) | e.g., 1.25 |

| R-factor | e.g., < 0.05 |

Computational Chemistry and Theoretical Studies of 1 Hydroxymethyl Cyclohexanol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-(hydroxymethyl)cyclohexanol at the molecular level. These computational methods, rooted in solving the Schrödinger equation, provide insights into the molecule's electronic structure and energetics, which dictate its stability, reactivity, and spectroscopic characteristics. baranlab.org

Conformational Analysis and Stability Predictions

The conformational landscape of this compound is primarily defined by the chair conformation of the cyclohexane (B81311) ring and the rotational orientation of the hydroxymethyl group. gmu.edupressbooks.pub The cyclohexane ring can exist in two primary chair conformations that rapidly interconvert through a process known as ring flipping. pressbooks.pub Substituents on the ring can occupy either axial or equatorial positions, with the equatorial position generally being more stable to minimize steric interactions. gmu.edulumenlearning.com

For this compound, both the hydroxyl (-OH) and hydroxymethyl (-CH2OH) groups are attached to the same carbon atom (C1). This arrangement leads to several possible conformers depending on the axial or equatorial orientation of these groups in the two chair forms. Intramolecular hydrogen bonding between the hydroxyl and hydroxymethyl groups can play a significant role in stabilizing certain conformations. The relative energies of these conformers can be calculated using quantum chemical methods to predict the most stable arrangement.

| Conformer | Hydroxyl Group Orientation | Hydroxymethyl Group Orientation | Predicted Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |

|---|---|---|---|---|

| Eq/Eq-like | Equatorial | Equatorial-like | 0.00 | Minimized steric hindrance |

| Ax/Eq-like | Axial | Equatorial-like | ~1.5-2.5 | 1,3-diaxial interactions |

| Eq/Ax-like | Equatorial | Axial-like | Varies | Potential for intramolecular H-bonding |

| Ax/Ax-like | Axial | Axial-like | Highest | Significant 1,3-diaxial interactions |

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, which are invaluable for interpreting experimental spectra and confirming the molecule's structure.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C nuclear magnetic resonance (NMR) chemical shifts. nih.gov These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule. By comparing the calculated chemical shifts for different conformers with experimental data, the predominant conformation in solution can be identified. researchgate.net For this compound, the predicted 1H NMR spectrum would show characteristic signals for the hydroxymethyl protons and the protons of the cyclohexane ring. orgsyn.org

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. Quantum chemical calculations can compute the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. acs.org For this compound, characteristic vibrational modes would include the O-H stretching of the hydroxyl groups and the C-O stretching frequencies. The position of the O-H stretching band can also provide evidence for intramolecular hydrogen bonding.

Mass Spectrometry: While not a direct prediction from most quantum chemistry packages, the fragmentation patterns observed in mass spectrometry can be rationalized by calculating the energies of potential fragment ions. For this compound, common fragmentation pathways would likely involve the loss of water or the hydroxymethyl group. orgsyn.org

| Spectroscopic Technique | Predicted Parameter | Expected Chemical Shift/Frequency Range | Structural Information Gained |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | ~3.4-3.6 ppm (CH₂OH), ~1.2-1.7 ppm (cyclohexyl H) | Presence of hydroxymethyl and cyclohexyl protons |

| ¹³C NMR | Chemical Shift (δ) | ~70-75 ppm (C-OH), ~65-70 ppm (CH₂OH), ~20-40 ppm (cyclohexyl C) | Carbon skeleton and functional groups |

| IR Spectroscopy | Frequency (cm⁻¹) | ~3400 cm⁻¹ (O-H stretch, broad), ~1050 cm⁻¹ (C-O stretch) | Presence of hydroxyl groups, potential H-bonding |

Reaction Mechanism Elucidation through Potential Energy Surface Mapping

The study of chemical reactions involving this compound can be greatly enhanced by mapping the potential energy surface (PES). numberanalytics.com A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. libretexts.org By exploring the PES, chemists can identify the minimum energy pathways for reactions, locate transition states, and calculate activation energies. researchgate.netnih.gov

For instance, the dehydration of this compound to form various alkenes is a reaction that can be studied using PES mapping. Computational methods can be employed to model the reaction pathway, starting from the reactant, passing through the transition state, and ending at the products. nih.govresearchgate.net The calculated activation energy provides insight into the reaction rate. Different reaction mechanisms, such as E1 or E2, can be compared to determine the most likely pathway under specific conditions. nih.gov

Molecular Dynamics Simulations for Reactivity and Solvent Effects

Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of this compound and its interactions with the surrounding environment, particularly solvents. chemrxiv.org MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. researchgate.net

These simulations are especially useful for understanding solvent effects on conformational equilibria and reaction rates. researchgate.net The explicit inclusion of solvent molecules in the simulation allows for the study of hydrogen bonding between the solute and solvent, as well as the influence of solvent polarity on the stability of different conformers or transition states. nih.gov For example, in a polar solvent, conformations with a larger dipole moment may be stabilized. researchgate.net MD simulations can also be used to calculate free energy profiles for reactions, providing a more accurate picture of reaction kinetics in solution. chemrxiv.org

Rational Design of this compound-Based Systems

The insights gained from computational studies can be applied to the rational design of new molecules based on the this compound scaffold. rsc.orgrsc.org By understanding the structure-property relationships, chemists can modify the molecule to enhance desired characteristics.

For example, if the goal is to design a derivative with increased binding affinity to a specific biological target, computational docking studies can be performed to predict how different modifications to the this compound structure will affect its interaction with the target's active site. rsc.org Similarly, if the aim is to develop a more efficient catalyst, quantum chemical calculations can be used to design derivatives with altered electronic properties that could lead to lower activation energies for a desired reaction. mdpi.com This computational-driven approach can significantly accelerate the discovery and development of new functional molecules. rsc.org

Catalytic Applications and Material Science Contributions of 1 Hydroxymethyl Cyclohexanol Derivatives

Role as an Intermediate in Industrial and Fine Chemical Synthesis

1-(Hydroxymethyl)cyclohexanol and its derivatives are valuable intermediates in the synthesis of a broad spectrum of chemical products. lookchem.comcymitquimica.com Their bifunctional nature, possessing both hydroxyl and alkyl groups, allows them to participate in various chemical reactions such as esterification and etherification. cymitquimica.com This reactivity makes them key building blocks for producing fine chemicals, which have specialized applications in fragrances, dyes, and other high-value products. lookchem.com

In the agrochemical industry, these compounds are utilized in the production of pesticides and other agricultural products, contributing to crop protection and improved yields. lookchem.com Furthermore, they serve as intermediates in the pharmaceutical sector for the synthesis of new drug candidates. lookchem.comontosight.ai The synthesis of complex molecules, such as certain fluorinated compounds, often relies on derivatives like 4,4-difluoro-1-(hydroxymethyl)cyclohexan-1-ol (B1530446) as crucial building blocks. The preparation of this compound itself can be achieved through methods like nucleophilic hydroxymethylation of cyclohexanone (B45756), offering an alternative to traditional multi-step processes. orgsyn.org

Application in Polymeric Materials and Macromolecular Architectures

The distinct structural properties of this compound derivatives make them promising candidates for the development of new polymers and materials. lookchem.com Their incorporation into macromolecular structures can impart desirable characteristics such as rigidity and thermal stability.

Initiators for Controlled Polymerization Techniques

Derivatives of this compound have been explored as initiators in controlled polymerization processes. For instance, tripotassium salts of 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanol (B1581996) have been effectively used to initiate the ring-opening polymerization of oxiranes, leading to the synthesis of star-shaped polyether-pentols. nih.gov These polymerization reactions can be controlled to produce polymers with specific molecular weights and low polydispersity, which is crucial for creating materials with tailored properties. sigmaaldrich.com The use of such initiators allows for the synthesis of complex polymer architectures, including block, graft, and star structures. sigmaaldrich.com

Exploration in Specialty Chemical Formulations (e.g., Surfactants)

The dual hydrophilic and hydrophobic nature of this compound derivatives, stemming from the hydroxyl group and the cyclohexane (B81311) ring respectively, makes them interesting candidates for specialty chemical formulations, including surfactants. cymitquimica.comcymitquimica.com Surfactants are utilized in a wide array of products and processes, such as emulsifiers, lubricants, and detergents. fluorochem.co.uk While direct and extensive research on this compound as a primary surfactant is not widely documented, its structural characteristics suggest potential applications in this field. cymitquimica.comchimia.ch The ability to modify the molecule, for instance by introducing fluorinated groups, could further tailor its surface-active properties for specialized applications.

Development of Heterogeneous and Homogeneous Catalytic Systems

In the realm of catalysis, derivatives of this compound are involved in both the synthesis of catalysts and as products of catalytic reactions. The development of efficient catalytic systems is crucial for sustainable chemical manufacturing. acs.orgrug.nl

Homogeneous and heterogeneous catalysis are two primary approaches. acs.org Homogeneous catalysts operate in the same phase as the reactants, often leading to high selectivity. rug.nl For example, the photohydroxymethylation of ketones to produce diols, including this compound, has been studied using homogeneous titanium-based catalysts. researchgate.net In contrast, heterogeneous catalysts exist in a different phase, which simplifies their separation and recycling. acs.orgacs.org The oxidation of cyclohexane to produce cyclohexanone and cyclohexanol (B46403), a key industrial process, often utilizes heterogeneous catalytic systems. researchgate.net While this compound itself is not a direct product of this specific large-scale oxidation, the underlying principles of selective oxidation are relevant to the synthesis and transformation of such functionalized cyclohexanes. researchgate.net The catalytic conversion of biomass-derived molecules is another area where related cyclopentanone (B42830) derivatives are synthesized, highlighting the importance of catalysis in producing valuable chemical intermediates. nih.gov

Future Perspectives and Emerging Research Directions

Development of Greener and Sustainable Synthetic Routes

The chemical industry's shift towards sustainability is driving the development of environmentally benign methods for producing valuable chemical intermediates like 1-(hydroxymethyl)cyclohexanol. Research is increasingly focused on biocatalysis and organocatalysis to create chiral diols from cyclohexanone (B45756) precursors with high enantiomeric purity. nih.govacs.org These methods offer milder reaction conditions and reduced reliance on hazardous reagents compared to traditional synthetic routes.

One promising approach involves the use of alcohol dehydrogenases (ADHs) for the stereoselective reduction of α-hydroxy ketones, which can be derived from cyclohexanone. uni-duesseldorf.de For instance, ADHs from various microorganisms have been successfully employed in the synthesis of chiral vicinal diols. uni-duesseldorf.de The desymmetrization of meso- or prochiral compounds using biocatalysts like lipases and reductases also presents a valuable and sustainable alternative to chemical catalysis for producing optically active molecules. mdpi.com Lipases, in particular, are versatile enzymes that can function in both aqueous and organic media, making them suitable for a wide range of molecular scaffolds. mdpi.com

Organocatalysis, another pillar of green chemistry, is also being explored for the synthesis of chiral 1,3-diols. Proline-derived organocatalysts, for example, have been shown to effectively catalyze asymmetric aldol (B89426) reactions between cyclohexanone and various aldehydes, leading to chiral 1,3-keto alcohols which can then be reduced to the corresponding diols with high enantioselectivity. nih.govacs.org The use of additives like Cu(OTf)₂ can further enhance the yield and enantiomeric excess of these reactions. acs.org

Future research in this area will likely focus on discovering and engineering more robust and selective biocatalysts, as well as developing novel organocatalytic systems that can operate under even milder conditions and with a broader substrate scope. The use of renewable feedstocks and the integration of these catalytic systems into circular economy models will also be key research directions.

Integration with Flow Chemistry and Automated Synthesis

The principles of flow chemistry, characterized by the continuous processing of reagents in microreactors, offer significant advantages in terms of safety, efficiency, and scalability for the synthesis of this compound and its derivatives. While specific applications of flow chemistry for this compound are still emerging, the well-established use of this technology for related transformations, such as catalytic hydrogenations and Grignard reactions, indicates a strong potential for its integration.

For instance, the catalytic hydrogenation of ketones and aldehydes to alcohols is a reaction that has been successfully translated to continuous flow systems. google.com These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivities. Similarly, Grignard reactions, which are often highly exothermic and difficult to control in batch processes, can be performed more safely and efficiently in flow reactors. masterorganicchemistry.comnih.gov Given that the synthesis of this compound can involve both reduction and Grignard-type additions to cyclohexanone, flow chemistry presents a compelling alternative to traditional batch synthesis.

Automated synthesis platforms, which combine robotic handling of reagents with real-time reaction monitoring and optimization algorithms, are also poised to revolutionize the synthesis of complex molecules derived from this compound. These systems can rapidly screen a wide range of reaction conditions and catalysts, accelerating the discovery of new synthetic routes and the optimization of existing ones. The combination of flow chemistry and automated synthesis could enable the on-demand production of a diverse library of this compound derivatives for applications in drug discovery and materials science.

Future research will likely focus on the development of dedicated flow reactors and automated platforms specifically designed for the synthesis and derivatization of diols like this compound. This will involve the design of novel immobilized catalysts that are stable and active under flow conditions, as well as the development of sophisticated software for process control and optimization.

Exploration of Novel Reactivity and Bio-applications

The bifunctional nature of this compound, possessing both a primary and a tertiary hydroxyl group, provides a rich platform for exploring novel chemical reactivity and developing new bioactive molecules. The selective functionalization of these hydroxyl groups can lead to a wide array of derivatives with unique properties and potential applications in medicinal chemistry and materials science.

One area of active research is the synthesis of spirocyclic compounds, such as spiro-ethers and spirolactones, from this compound and its derivatives. ysu.amorganic-chemistry.org These spirocyclic scaffolds are of significant interest in drug discovery due to their rigid, three-dimensional structures, which can lead to high-affinity and selective interactions with biological targets. For example, the reaction of 1-(ω-hydroxyalkyl)cycloalkanols with appropriate reagents can yield spiro-ethers in a single step. ysu.am

The potential pharmacological activity of this compound derivatives is an area of growing interest. While specific bio-applications of the parent compound are not yet well-established, related cyclohexanol (B46403) derivatives have shown a range of biological activities. For instance, compounds with similar structural motifs have been investigated for their antimicrobial, antiviral, and anticancer properties. ontosight.ai The amino and hydroxyl groups present in these molecules can participate in hydrogen bonding and other interactions with enzymes and receptors, leading to the modulation of their activity. ontosight.ai The synthesis of derivatives of this compound could lead to the discovery of new therapeutic agents.

Future research will likely focus on the systematic exploration of the chemical space around the this compound scaffold. This will involve the development of new synthetic methods for the selective modification of its hydroxyl groups and the subsequent screening of the resulting derivatives for a wide range of biological activities. The use of computational methods to guide the design of new derivatives with desired pharmacological properties will also be a key aspect of this research.

Advanced In Situ Spectroscopic and Computational Techniques for Reaction Monitoring

The optimization of synthetic routes to this compound and its derivatives requires a deep understanding of the underlying reaction mechanisms and kinetics. Advanced in situ spectroscopic techniques and computational modeling are emerging as powerful tools for gaining this understanding, enabling real-time monitoring of reactions and the prediction of reaction outcomes.

In situ spectroscopic methods, such as Raman and infrared (IR) spectroscopy, allow for the continuous monitoring of reactant, intermediate, and product concentrations without the need for sampling and offline analysis. mt.comrsc.org Raman spectroscopy, in particular, is well-suited for monitoring reactions in aqueous media and for studying heterogeneous catalytic systems. rsc.orgacs.org For example, it has been used to investigate the mechanisms of hydroformylation reactions, which are relevant to the synthesis of aldehydes that can be precursors to this compound. mt.com The ability to track reaction progress in real-time provides valuable data for kinetic modeling and process optimization.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying the mechanisms of complex organic reactions. nih.govacademie-sciences.fracs.orgresearchgate.net DFT calculations can be used to determine the structures and energies of transition states and intermediates, providing detailed insights into reaction pathways and selectivity. nih.govresearchgate.net For instance, computational studies have been used to elucidate the stereoselectivity of nucleophilic additions to cyclohexanones, a key reaction in the synthesis of this compound. nih.govacademie-sciences.fracs.org These studies have helped to rationalize the observed product distributions and to guide the design of more selective catalysts.

The synergy between in situ spectroscopy and computational modeling is a particularly powerful approach. Experimental data from spectroscopic measurements can be used to validate and refine computational models, while computational predictions can guide the design of new experiments. This integrated approach is expected to play an increasingly important role in the development of more efficient and selective syntheses of this compound and its derivatives.

Rational Design of High-Performance Materials Utilizing this compound Scaffolds

The unique structural features of this compound make it an attractive building block for the rational design of high-performance materials with tailored properties. Its diol functionality allows for its incorporation into a variety of polymer backbones, while the cyclohexyl ring imparts rigidity and thermal stability.

One of the most promising areas of application is in the synthesis of advanced polycarbonates. wikipedia.orgresearchgate.netgoogle.comacs.orgnih.gov Polycarbonates are a class of engineering thermoplastics known for their high impact resistance, optical clarity, and thermal stability. The properties of polycarbonates can be tuned by varying the structure of the diol monomer. The incorporation of cyclohexyl units, such as those derived from 1,1-bis(4-hydroxyphenyl)cyclohexane, can increase the glass transition temperature and heat distortion temperature of the resulting polymer. google.com The use of this compound or its derivatives as comonomers in polycarbonate synthesis could lead to materials with enhanced thermal and mechanical properties.

Another area of interest is the development of flame-retardant materials. mdpi.commdpi.cominchem.org The incorporation of phosphorus- and nitrogen-containing functional groups into polymer structures is a common strategy for imparting flame retardancy. mdpi.commdpi.com The hydroxyl groups of this compound provide convenient handles for the introduction of such functional groups. For example, it could be used as a scaffold to create novel flame-retardant additives or as a comonomer in the synthesis of inherently flame-retardant polymers.

The potential for creating functional biodegradable polymers through the ring-opening polymerization (ROP) of lactones derived from this compound is also an exciting prospect. mdpi.comchemrxiv.orgrsc.orgnih.govresearchgate.net The resulting polyesters could find applications in areas such as biomedical devices and environmentally friendly packaging. The properties of these polymers could be tailored by modifying the structure of the lactone monomer.

Future research in this area will focus on the synthesis and characterization of new polymers derived from this compound. This will involve a combination of synthetic polymer chemistry, materials characterization techniques, and computational modeling to establish structure-property relationships and to guide the design of materials with specific performance characteristics.

Q & A

Basic Research Questions

Q. What established laboratory synthesis methods exist for 1-(Hydroxymethyl)cyclohexanol?

- Methodology :

- Reactive Distillation : Adapted from cyclohexanol production, a two-step process involving esterification (e.g., with formic acid) followed by hydrolysis can achieve high yields under optimized catalyst loading (0.01–0.1 mol%) and temperature (80–120°C) .

- Grignard Reaction : Cyclohexanone derivatives can react with formaldehyde equivalents in tetrahydrofuran (THF) with reducing agents like LiAlH₄, though steric hindrance may require extended reaction times (12–24 hours) .

- Key Considerations : Monitor reaction progress via GC-MS or HPLC to ensure intermediate ester formation and avoid over-oxidation.

Q. Which analytical techniques are optimal for structural confirmation and purity assessment?

- Spectroscopic Characterization :

- NMR : H and C NMR identify hydroxyl (-OH, δ 1.5–2.0 ppm) and cyclohexyl proton environments (δ 1.2–1.8 ppm).

- IR Spectroscopy : Hydroxyl stretches (3200–3600 cm) and C-O vibrations (1050–1150 cm) confirm functional groups .

- Purity Analysis :

- GC-MS : Quantify impurities using columns like HP-5MS (60 m × 0.25 mm) with He carrier gas .

- HPLC : Reverse-phase C18 columns with UV detection (210 nm) resolve polar byproducts .

Q. What reaction pathways dominate during acid-catalyzed dehydration of this compound?

- Mechanism :

- Cyclohexene Formation : Concentrated HSO or HPO catalyzes elimination, producing cyclohexene derivatives via carbocation intermediates.

- Byproduct Control : Lower temperatures (60–80°C) and short reaction times minimize polymerization. Yields >80% are achievable with Dean-Stark traps to remove water .

Advanced Research Questions

Q. How do steric effects influence regioselectivity in nucleophilic substitution reactions of this compound?

- Steric Hindrance : The hydroxymethyl group directs nucleophiles (e.g., halides) to equatorial positions due to axial crowding. Computational modeling (DFT) predicts transition-state energies for regioselective outcomes.

- Experimental Validation : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to enforce stereochemical control, as demonstrated in analogous cyclohexanol systems .

Q. What mechanistic insights explain contradictory oxidation kinetics reports using transition metal catalysts?

- Catalyst Size Dependency : Gold clusters (Au–Au) on hydroxyapatite show size-dependent turnover frequencies (TOF), peaking at 18,500 h for Au. Smaller clusters exhibit lower activity due to incomplete active sites .

- Reaction Conditions : Discrepancies arise from varying O partial pressures (1–5 atm) and solvent polarities. Use in situ FTIR to monitor intermediate ketone/ester formation .

Q. What strategies enable stereochemical control in derivatives of this compound?

- Enzymatic Resolution : Liver alcohol dehydrogenase (LADH) catalyzes enantioselective oxidation, favoring (R)-isomers with NAD cofactors. Optimize pH (7.5–8.5) and cofactor recycling .

- Chiral Auxiliaries : Propargylic alcohol derivatives (e.g., tetraethoxybutynyl groups) undergo stereospecific hydrogenation using Pd/C or Ru complexes, achieving >90% enantiomeric excess .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.